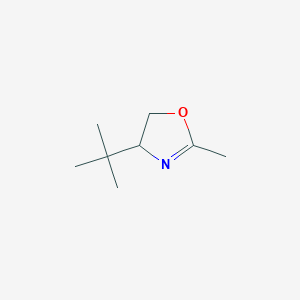

(4R)-4-tert-butyl-2-methyl-2-oxazoline

Vue d'ensemble

Description

(4R)-4-tert-butyl-2-methyl-2-oxazoline is a chiral oxazoline derivative. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The (4R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-tert-butyl-2-methyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(4R)-4-tert-butyl-2-methyl-2-oxazoline can undergo various chemical reactions, including:

Oxidation: The oxazoline ring can be oxidized to form oxazoles.

Reduction: Reduction of the oxazoline ring can yield amino alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxazoles

Reduction: Amino alcohols

Substitution: Various substituted oxazolines depending on the reagents used

Applications De Recherche Scientifique

(4R)-4-tert-butyl-2-methyl-2-oxazoline has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Industry: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of (4R)-4-tert-butyl-2-methyl-2-oxazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the overall activity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4S)-4-tert-butyl-2-methyl-2-oxazoline: The enantiomer of (4R)-4-tert-butyl-2-methyl-2-oxazoline, with different spatial arrangement around the chiral center.

2-oxazoline: A simpler oxazoline without the tert-butyl and methyl substituents.

4-tert-butyl-2-oxazoline: Lacks the methyl group at the 2-position.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Activité Biologique

(4R)-4-tert-butyl-2-methyl-2-oxazoline is a chiral oxazoline derivative that has garnered attention in various fields of research, particularly due to its unique biological activities. This compound's structure, featuring a five-membered heterocyclic ring containing nitrogen and oxygen, contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Structure and Composition

- Molecular Formula : C₈H₁₅NO

- CAS Number : 137542-74-6

- IUPAC Name : this compound

The compound is synthesized through various methods, often involving the cyclization of amino alcohols with carboxylic acids or their derivatives. One common synthetic route entails the reaction of -2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions, leading to the formation of the oxazoline ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazolines, including this compound. While specific data on this compound's antimicrobial activity is limited, related compounds exhibit significant effects against various pathogens.

Case Study: Antimicrobial Activity

A study on structurally similar oxazolines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds like 4-benzylidene-2-methyl-oxazoline showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 6.25 mg/ml against different strains, indicating strong bacteriostatic and bactericidal effects .

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 |

| S. aureus ATCC 25923 | 0.05 | 0.2 |

| C. albicans PTCC 5011 | 0.05 | 6.25 |

These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities.

Cytotoxicity

The cytotoxic effects of oxazolines have also been studied, particularly in cancer cell lines. For instance, related compounds have shown significant cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 0.01 mg/ml . This indicates potential applications in cancer therapy, warranting further investigation into the specific effects of this compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chiral nature of the compound influences its binding affinity and selectivity, which is crucial for its biological effects.

Key Mechanisms Include :

- Enzyme Inhibition : The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions with enzyme active sites.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Gene Expression Modulation : Some oxazolines can influence gene expression related to biofilm formation and antibiotic resistance.

Similar Compounds

Comparative studies with similar oxazolines reveal variations in biological activity based on structural modifications:

| Compound | Key Activity |

|---|---|

| (4S)-4-tert-butyl-2-methyl-2-oxazoline | Enantiomer with distinct activity profile |

| 4-benzylidene-2-methyl-oxazoline | Notable antimicrobial effects |

| Cycloserine | Antibiotic properties |

These comparisons highlight the significance of chirality and substituent groups in determining the biological activity of oxazolines.

Propriétés

IUPAC Name |

4-tert-butyl-2-methyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-9-7(5-10-6)8(2,3)4/h7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVCLXDGKGJBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590935 | |

| Record name | 4-tert-Butyl-2-methyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137542-74-6 | |

| Record name | 4-tert-Butyl-2-methyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.